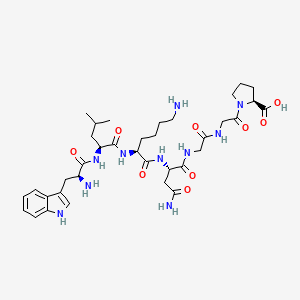
Ethanedioic acid, ethyl 2-pyridinyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 . . This compound is used in various scientific research applications due to its unique chemical properties.
Analyse Chemischer Reaktionen
Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) has several scientific research applications. It is used in chemistry for studying esterification reactions and as a reagent in organic synthesis . In biology and medicine, it may be used in research related to enzyme inhibition and drug development. Industrially, it can be used in the production of various chemical intermediates and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways in cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) can be compared with other similar compounds such as Ethanedioic acid, methyl 2-pyridinyl ester and Ethanedioic acid, propyl 2-pyridinyl ester . These compounds share similar chemical structures but differ in their alkyl groups, which can affect their chemical properties and applications. The uniqueness of Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) lies in its specific ester group, which may confer distinct reactivity and functionality in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
698392-44-8 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
1-O-ethyl 2-O-pyridin-2-yl oxalate |
InChI |
InChI=1S/C9H9NO4/c1-2-13-8(11)9(12)14-7-5-3-4-6-10-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
LSYHGFUNOIYPDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)OC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)

![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)



